



Application Notes: Phase I Clinical Trial Design for Ametantrone

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Compound of Interest		
Compound Name:	Ametantrone	
Cat. No.:	B1665964	Get Quote

Introduction

Ametantrone is a synthetic anthracenedione derivative, analogous to mitoxantrone, with significant antineoplastic properties.[1] Its primary mechanisms of action are believed to be DNA intercalation and the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair.[2] This inhibition leads to the formation of DNA strand breaks and subsequent apoptosis in rapidly dividing cancer cells. Additionally, ametantrone may induce interstrand DNA cross-links following metabolic activation.[3] Preclinical studies have demonstrated its cytotoxic effects across various tumor cell lines. A prior Phase I study established leukopenia as the dose-limiting toxicity and suggested a maximum tolerated dose (MTD) of 35 mg/m² when administered daily for five days.[4] This document outlines an updated Phase I clinical trial protocol to further define the safety, tolerability, MTD, pharmacokinetics (PK), and pharmacodynamics (PD) of Ametantrone administered as a single intravenous infusion every 21 days.

Study Objectives

The primary objective of this Phase I trial is to determine the safety profile, identify dose-limiting toxicities (DLTs), and establish the MTD and recommended Phase II dose (RP2D) of **Ametantrone**. Secondary objectives include characterizing the pharmacokinetic profile, evaluating preliminary anti-tumor activity, and assessing pharmacodynamic markers of biological activity.



Experimental Design and Protocols

1. Study Design

This will be an open-label, single-arm, dose-escalation study. A standard 3+3 dose escalation design will be employed to ensure patient safety.[5][6] Patients will be enrolled in sequential cohorts, with each cohort receiving an escalating dose of **Ametantrone**. Dose escalation will proceed only after the observation period for DLTs in the previous cohort is complete.

Patient Population:

- Adult patients (≥18 years) with histologically confirmed metastatic or unresectable solid tumors refractory to standard therapies.
- Eastern Cooperative Oncology Group (ECOG) performance status of 0-1.
- Adequate organ function (hematological, renal, and hepatic).
- Measurable disease as per Response Evaluation Criteria in Solid Tumors (RECIST 1.1).

Treatment Plan: **Ametantrone** will be administered as a single intravenous (IV) infusion over 30 minutes on Day 1 of a 21-day cycle. Treatment will continue until disease progression, unacceptable toxicity, or patient withdrawal.

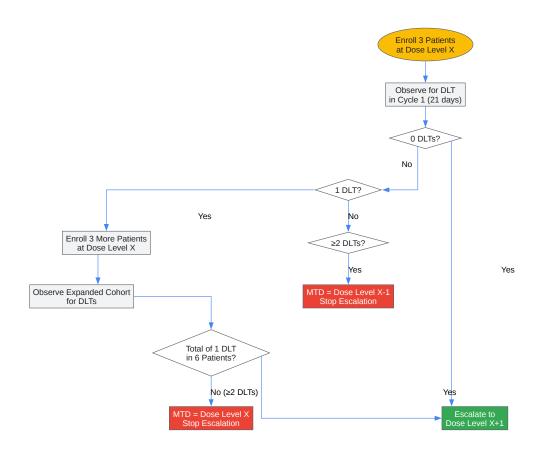
2. Dose Escalation and DLT Definition

The starting dose will be determined based on preclinical toxicology data and previous clinical findings.[4] A modified Fibonacci sequence will guide dose escalation. The observation period for DLTs will be the first cycle (21 days).

- Dose-Limiting Toxicity (DLT): Defined as specific Grade 3 or 4 non-hematological toxicities,
 Grade 4 neutropenia lasting >7 days, or febrile neutropenia, as per the Common
 Terminology Criteria for Adverse Events (CTCAE) v5.0.
- Maximum Tolerated Dose (MTD): Defined as the highest dose level at which less than 33% of patients experience a DLT.[5]

The logical workflow for the 3+3 dose escalation is depicted in the diagram below.





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Figure 1: 3+3 Dose Escalation Logic.

- 3. Experimental Protocols
- a. Safety and Tolerability Assessment
- Methodology: Patients will be monitored continuously for adverse events (AEs). Physical
 examinations, vital signs, ECOG performance status, and laboratory safety panels
 (hematology, serum chemistry, urinalysis) will be assessed at screening, weekly during Cycle
 1, and on Day 1 of each subsequent cycle. AEs will be graded according to CTCAE v5.0.
- b. Pharmacokinetic (PK) Analysis
- Objective: To characterize the plasma concentration-time profile of Ametantrone and determine key PK parameters.

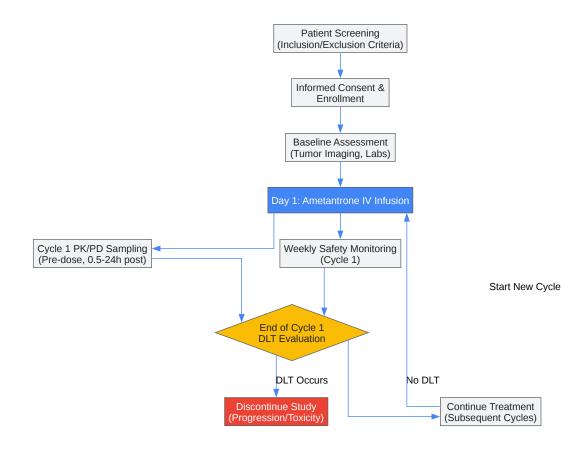


Methodology:

- Sample Collection: Venous blood samples (5 mL) will be collected in K2-EDTA tubes at pre-dose, and at 0.5, 1, 2, 4, 8, and 24 hours post-infusion during Cycle 1.
- Sample Processing: Plasma will be separated by centrifugation (1500 x g for 10 minutes at 4°C) within 30 minutes of collection and stored at -80°C until analysis.
- Bioanalysis: Ametantrone concentrations in plasma will be quantified using a validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.[7][8]
- Data Analysis: PK parameters including maximum plasma concentration (Cmax), time to Cmax (Tmax), area under the concentration-time curve (AUC), elimination half-life (t1/2), and clearance (CL) will be calculated using non-compartmental analysis.
- c. Pharmacodynamic (PD) and Biomarker Analysis
- Objective: To assess the biological effect of Ametantrone on its target, topoisomerase II, and downstream pathways in surrogate tissues.
- Methodology:
 - Sample Collection: Peripheral blood mononuclear cells (PBMCs) will be isolated from whole blood collected at pre-dose and 24 hours post-infusion in Cycle 1.
 - Topoisomerase II Activity Assay: Nuclear extracts from PBMCs will be used to measure topoisomerase II-mediated DNA decatenation using a commercially available kit. Inhibition of activity post-treatment will be quantified.
 - DNA Damage Marker (yH2AX) Analysis: The levels of phosphorylated histone H2AX (yH2AX), a marker of DNA double-strand breaks, will be measured in PBMCs via flow cytometry. An increase in the percentage of yH2AX-positive cells will indicate target engagement.

The overall experimental workflow for a patient participating in the trial is illustrated below.





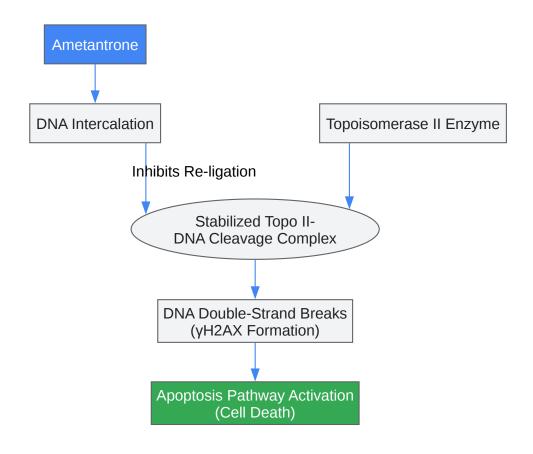
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Figure 2: Patient Experimental Workflow.

4. Proposed Signaling Pathway of Ametantrone

Ametantrone exerts its cytotoxic effects primarily through the disruption of DNA integrity via topoisomerase II inhibition.





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Figure 3: Proposed Ametantrone Signaling Pathway.

Data Presentation

All quantitative data will be summarized in tabular format for clarity and ease of comparison across dose cohorts.

Table 1: Dose Escalation Cohorts and DLTs



Dose Level	Ametantrone Dose (mg/m²)	No. of Patients	No. of DLTs	DLT Description
1	15	3-6		
2	25	3-6		
3	35	3-6		
4	45	3-6		

|n|...|3-6|||

Table 2: Summary of **Ametantrone** Pharmacokinetic Parameters (Mean ± SD)

Dose Level (mg/m²)	Cmax (ng/mL)	Tmax (h)	AUC ₀₋₂₄ (ng·h/mL)	t ₁ / ₂ (h)	CL (L/h/m²)
15					
25					
35					
45					

1...|||||

Table 3: Summary of Pharmacodynamic Response (Mean Fold Change from Baseline ± SD)

Dose Level (mg/m²)	Topo II Inhibition (%)	yH2AX Positive Cells (%)
15		
25		
35		
45		

|...|||



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